REACTION_CXSMILES
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[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[S:9](=O)(=[O:12])([OH:11])[OH:10].C1(O)C=C(C)C=C(O)C=1.CC1C=C(O)C=CC=1O.CC1C=CC=C(O)C=1O.[OH-].[K+]>C(OCC)C>[C:1]1([S:9]([OH:12])(=[O:11])=[O:10])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[OH:7] |f:5.6|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=C(C=CC=C1O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
108.0g
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=C(C=CC=C1O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
147.9g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=C(C=CC=C1O)C
|
Name
|
aryl carboxylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(C)=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C(O)=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A 500 ml three-neck flask, equipped with magnetic stirrer, addition funnel
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Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
rose to 80°
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Type
|
TEMPERATURE
|
Details
|
External heating
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Type
|
TEMPERATURE
|
Details
|
by mantle raised the temperature to 107° during 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Sample 1 was withdrawn
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Type
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ADDITION
|
Details
|
The sample was diluted with water
|
Type
|
CUSTOM
|
Details
|
the water was evaporated
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Type
|
ADDITION
|
Details
|
The mass was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with four portions of 100 ml each of ether
|
Type
|
CUSTOM
|
Details
|
leaving only 0.5 g
|
Type
|
EXTRACTION
|
Details
|
Continuous liquid-liquid extraction of the aqueous phase with ether for five hours only produced 0.2 g
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
A repeat fusion on ca. 25 ml of reaction mixture
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Type
|
CUSTOM
|
Details
|
produced 45 g
|
Type
|
CUSTOM
|
Details
|
Work-up produced only 2.2 g
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1O)C)S(=O)(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |